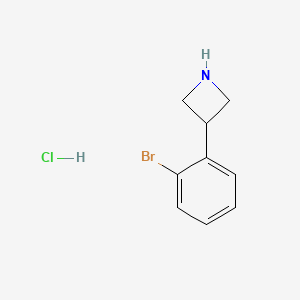
1-(3-bromo-5-chlorophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-5-chlorophenyl)propan-1-one (BCP) is a chemical compound that is widely used in scientific research and laboratory experiments. BCP is a brominated phenyl propanone, and it is a white crystalline solid with a melting point of approximately 118-120 °C. BCP is an important intermediate for the synthesis of pharmaceuticals, agrochemicals and other organic compounds, and it has been used in a wide range of laboratory experiments.
Scientific Research Applications
1-(3-bromo-5-chlorophenyl)propan-1-one has a wide range of applications in scientific research, including the synthesis of pharmaceuticals and agrochemicals, the study of biological systems, and the development of new materials. 1-(3-bromo-5-chlorophenyl)propan-1-one has been used in the synthesis of a variety of drugs, including the anti-inflammatory drug ibuprofen, the anticonvulsant drug gabapentin, and the anti-cancer drug paclitaxel. 1-(3-bromo-5-chlorophenyl)propan-1-one has also been used in the synthesis of agrochemicals such as the herbicide glyphosate and the insecticide chlorpyrifos. In addition, 1-(3-bromo-5-chlorophenyl)propan-1-one has been used in the study of biological systems, including the study of enzyme-catalyzed reactions, the study of protein-DNA interactions, and the study of molecular recognition. 1-(3-bromo-5-chlorophenyl)propan-1-one has also been used in the development of new materials, such as polymers, nanomaterials, and nanocomposites.
Mechanism of Action
1-(3-bromo-5-chlorophenyl)propan-1-one is a brominated phenyl propanone, and it is believed to act as a Lewis acid catalyst in chemical reactions. 1-(3-bromo-5-chlorophenyl)propan-1-one is believed to catalyze the formation of covalent bonds between two molecules by forming a transition state in which the two molecules are held together by a weak bond. The weak bond is then broken, allowing the two molecules to form a stronger covalent bond.
Biochemical and Physiological Effects
1-(3-bromo-5-chlorophenyl)propan-1-one is not known to have any direct biochemical or physiological effects. However, 1-(3-bromo-5-chlorophenyl)propan-1-one has been used in the synthesis of a variety of drugs, which may have biochemical and physiological effects. For example, ibuprofen is an anti-inflammatory drug that is believed to act by blocking the production of prostaglandins, which are molecules that cause inflammation.
Advantages and Limitations for Lab Experiments
The main advantage of using 1-(3-bromo-5-chlorophenyl)propan-1-one in lab experiments is that it is a relatively inexpensive and readily available starting material. 1-(3-bromo-5-chlorophenyl)propan-1-one is also a relatively stable compound, and it is not prone to decomposition or oxidation. However, 1-(3-bromo-5-chlorophenyl)propan-1-one can be toxic if inhaled or ingested, and it should be handled with care in the laboratory.
Future Directions
1-(3-bromo-5-chlorophenyl)propan-1-one has been used in a wide range of laboratory experiments, and there are numerous potential future directions for its use. 1-(3-bromo-5-chlorophenyl)propan-1-one could be used in the synthesis of new drugs and agrochemicals, and it could be used in the study of biological systems, such as the study of enzyme-catalyzed reactions, the study of protein-DNA interactions, and the study of molecular recognition. 1-(3-bromo-5-chlorophenyl)propan-1-one could also be used in the development of new materials, such as polymers, nanomaterials, and nanocomposites. In addition, 1-(3-bromo-5-chlorophenyl)propan-1-one could be used in the synthesis of polymers for use in biotechnology applications, such as gene delivery, tissue engineering, and drug delivery. Finally, 1-(3-bromo-5-chlorophenyl)propan-1-one could be used in the synthesis of new catalysts, such as organometallic catalysts, that could be used in a variety of industrial processes.
Synthesis Methods
1-(3-bromo-5-chlorophenyl)propan-1-one can be synthesized from a variety of starting materials, including bromobenzene and chlorobenzene, using a Friedel-Crafts alkylation reaction. The reaction involves the addition of a Lewis acid catalyst such as aluminum chloride or boron trifluoride to the starting materials, followed by the addition of an alkylating agent such as propionyl chloride. The reaction can be carried out in either a batch or continuous process, and the yield of the reaction can be increased by the addition of a quenching agent such as water.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-bromo-5-chlorophenyl)propan-1-one involves the conversion of 3-bromo-5-chlorobenzene to 3-bromo-5-chlorophenylacetic acid, followed by the conversion of the acid to the corresponding acid chloride. The acid chloride is then reacted with propanone to yield the final product.", "Starting Materials": [ "3-bromo-5-chlorobenzene", "Sodium hydroxide", "Sodium hypochlorite", "Acetic acid", "Thionyl chloride", "Propanone" ], "Reaction": [ "Step 1: 3-bromo-5-chlorobenzene is treated with sodium hydroxide and sodium hypochlorite to yield 3-bromo-5-chlorophenylacetic acid.", "Step 2: The acid is then converted to the corresponding acid chloride using thionyl chloride.", "Step 3: The acid chloride is reacted with propanone in the presence of a catalyst such as aluminum chloride to yield 1-(3-bromo-5-chlorophenyl)propan-1-one." ] } | |
CAS RN |
1261568-27-7 |
Product Name |
1-(3-bromo-5-chlorophenyl)propan-1-one |
Molecular Formula |
C9H8BrClO |
Molecular Weight |
247.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



